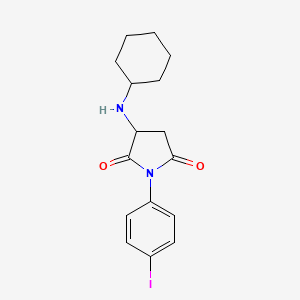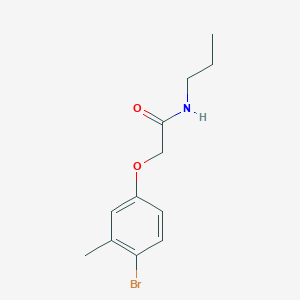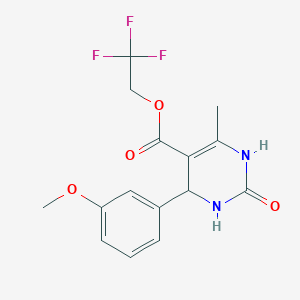![molecular formula C19H13BrN2O B4937452 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of cyano-substituted stilbene derivatives and has shown promising results in various studies related to cancer treatment and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile involves its interaction with various cellular pathways. In cancer cells, this compound activates the caspase pathway, which leads to apoptosis. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, this compound inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neuronal cells, it reduces oxidative stress and prevents the formation of amyloid-beta plaques. However, the exact mechanism of action and the specific targets of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile in lab experiments is its high yield and purity. This compound can be easily synthesized using a simple and efficient method. Another advantage is its potential therapeutic properties, which make it an attractive candidate for further research.
However, there are also some limitations for lab experiments. The exact mechanism of action and specific targets of this compound are still not fully understood, which makes it difficult to design experiments that can elucidate its effects. Additionally, the in vivo toxicity and pharmacokinetics of this compound are still unknown, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile. One area of research is to further elucidate its mechanism of action and specific targets. This can be achieved through a combination of in vitro and in vivo experiments, as well as computational modeling.
Another area of research is to investigate the in vivo toxicity and pharmacokinetics of this compound. This will be crucial for its potential clinical applications in cancer treatment and neurodegenerative diseases.
Furthermore, research can be focused on developing derivatives of this compound that have improved potency and selectivity. This can be achieved through structure-activity relationship studies and rational drug design.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies related to cancer treatment and neurodegenerative diseases. Its potential therapeutic properties make it an attractive candidate for further research. However, there are still limitations and challenges that need to be addressed in order to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile involves the reaction between 2-(allyloxy)-5-bromobenzaldehyde and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile has been extensively studied for its potential therapeutic properties. One of the major areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Another area of research is neurodegenerative diseases, where this compound has shown potential in preventing the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Studies have shown that this compound inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress in neuronal cells.
Propriétés
IUPAC Name |
3-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c1-2-8-23-19-7-6-18(20)11-16(19)10-17(13-22)15-5-3-4-14(9-15)12-21/h2-7,9-11H,1,8H2/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPYTSBTXQLWJR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)

![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)